Asteriscunolide A

Description

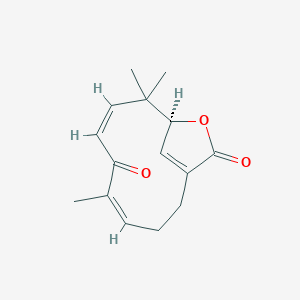

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(4Z,7Z,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |

InChI |

InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7-,10-5-/t13-/m0/s1 |

InChI Key |

CAHQQYHQUHYOGU-DCHWWWNVSA-N |

Isomeric SMILES |

C/C/1=C/CCC2=C[C@@H](C(/C=C\C1=O)(C)C)OC2=O |

Canonical SMILES |

CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |

Synonyms |

asteriscunolide A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Asteriscunolide a

Botanical Sources of Asteriscunolide A and Related Isomers

The quest for this compound begins in the arid landscapes where plants of the Asteriscus genus thrive. These botanicals have been identified as the primary natural reservoirs of this compound and its structural variants.

Asteriscus graveolens as a Primary Source

Asteriscus graveolens, a medicinal plant adapted to extreme desert environments, stands out as a principal source of this compound. mdpi.com Phytochemical investigations into this species have consistently led to the isolation of a group of bioactive sesquiterpene lactones known as asteriscunolides, with this compound being a prominent member. researchgate.net The presence of these compounds contributes to the plant's traditional use in various medicinal applications. nih.gov

Asteriscus hierochunticus and Other Asteriscus Species

While A. graveolens is a well-documented source, other species within the Asteriscus genus, such as Asteriscus hierochunticus, have also been explored for their phytochemical composition. Research has indicated that various species in this genus produce an array of sesquiterpene lactones, suggesting that they too may harbor this compound and its related isomers. researchgate.net The specific concentrations and isomer profiles can, however, vary between species and even different populations of the same species, likely due to genetic and environmental factors. researchgate.net

Identification of this compound Isomers in Natural Extracts

The chemical complexity of Asteriscus extracts extends beyond a single compound. Detailed analyses have revealed the co-occurrence of several isomers of this compound, including Asteriscunolide C and Asteriscunolide D. mdpi.com The isolation and characterization of these related compounds, often referred to as asteriscunolides A-D, have been a focal point of phytochemical studies on this genus. researchgate.net These isomers, which are naturally occurring sesquiterpene lactones, are often found together within the plant extracts. nih.gov

Advanced Chromatographic Separation Techniques for this compound Isolation

The journey from a crude plant extract to pure this compound is a multi-step process heavily reliant on advanced chromatographic methods. These techniques are essential for separating the target compound from a complex mixture of other phytochemicals.

Ethyl Acetate Extraction and Fractionation Methods

The initial step in isolating this compound typically involves solvent extraction. Ethyl acetate is a commonly used solvent for this purpose due to its effectiveness in extracting medium-polarity compounds like sesquiterpene lactones from the plant material. mdpi.com The dried leaves of A. graveolens are often subjected to extraction with ethyl acetate to yield a crude extract. mdpi.com This crude extract, containing a mixture of compounds, then undergoes further fractionation to simplify the mixture before chromatographic separation. mdpi.com

Silica Gel Chromatography Applications

Silica gel chromatography is a cornerstone technique for the purification of this compound from the fractionated extract. mdpi.com This method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. teledynelabs.com The crude extract, dissolved in a suitable solvent like methyl tert-butyl ether, is mixed with silica gel and loaded onto a glass column packed with more silica gel. mdpi.com By carefully selecting and changing the solvent system (eluent), researchers can selectively wash the different components down the column at different rates, allowing for the isolation of pure fractions of this compound and its isomers. mdpi.comyoutube.com

Table 1: Botanical Sources of this compound and its Isomers

| Botanical Source | Isomers Identified |

|---|---|

| Asteriscus graveolens | This compound, C, D |

| Asteriscus hierochunticus | Potential source of Asteriscunolide isomers |

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Purpose | Details |

|---|---|---|

| Ethyl Acetate Extraction | Initial extraction of compounds from plant material. | Dried leaves of A. graveolens are used to prepare a crude extract. |

| Fractionation | To simplify the crude extract before final purification. | The crude extract is partitioned to group compounds by polarity. |

Compound List

| Compound Name |

|---|

| This compound |

| Asteriscunolide C |

| Asteriscunolide D |

| Ethyl Acetate |

Silver Nitrate Impregnated Silica Gel Chromatography for Isomer Separation

The separation of isomeric compounds, which have the same molecular formula but different structural arrangements, presents a significant challenge in natural product chemistry. Silver nitrate impregnated silica gel chromatography, also known as argentation chromatography, is a powerful technique particularly well-suited for separating unsaturated compounds, including sesquiterpene lactones like this compound, from their isomers.

The principle behind this technique lies in the reversible interaction between the silver ions (Ag+) incorporated into the silica gel stationary phase and the π-electrons of the carbon-carbon double bonds in the molecules to be separated. The strength of this interaction is influenced by the steric accessibility and the number of double bonds, allowing for the separation of isomers that would otherwise co-elute on conventional silica gel. Cis-isomers, for instance, tend to form more stable complexes with silver ions than trans-isomers, leading to longer retention times on the column.

Table 1: General Parameters for Isomer Separation using Silver Nitrate Chromatography

| Parameter | Description |

| Stationary Phase | Silica gel impregnated with silver nitrate (typically 5-20% w/w) |

| Mobile Phase | A gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate) |

| Separation Principle | Differential complexation of π-bonds with silver ions |

| Application | Separation of geometric (cis/trans) and positional isomers of unsaturated compounds |

This table represents generalized parameters for argentation chromatography based on its application for separating similar unsaturated terpenes. Specific conditions for this compound would require experimental optimization.

Strategies for Isolation of this compound-Rich Fractions

The initial step in isolating this compound involves the extraction of the plant material, typically from species of the Asteriscus genus, using organic solvents. The resulting crude extract is a complex mixture containing numerous compounds. To enrich the extract with this compound, a systematic fractionation strategy is employed.

This process usually begins with a preliminary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity is used to elute fractions with different chemical profiles. For instance, a common solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as ethyl acetate, and finally a highly polar solvent like methanol.

The composition of each fraction is monitored using thin-layer chromatography (TLC). Fractions that show the presence of compounds with chromatographic properties similar to this compound are then pooled together. These "this compound-rich fractions" are then subjected to further rounds of purification, often employing more advanced chromatographic techniques like high-performance liquid chromatography (HPLC) to yield the pure compound. The selection of appropriate solvent systems at each stage is crucial for an effective separation and is guided by the polarity of the target molecule and the impurities to be removed.

Table 2: Illustrative Fractionation Scheme for this compound Isolation

| Step | Chromatographic Technique | Typical Mobile Phase System (Gradient) | Outcome |

| 1. Initial Fractionation | Vacuum Liquid Chromatography (VLC) on Silica Gel | n-Hexane -> n-Hexane/Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate/Methanol | Separation of crude extract into several less complex fractions. |

| 2. Enrichment | Column Chromatography on Silica Gel | Gradient of n-Hexane and Ethyl Acetate | Pooling of fractions containing this compound based on TLC analysis. |

| 3. Final Purification | High-Performance Liquid Chromatography (HPLC) | Isocratic or gradient elution with a suitable solvent system (e.g., Acetonitrile/Water) | Isolation of pure this compound. |

This table outlines a general strategy for the isolation of sesquiterpenoids like this compound. The specific solvents and gradients would be optimized based on the specific plant extract.

Advanced Structural Characterization and Stereochemical Assignment of Asteriscunolide a

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods play a crucial role in determining the planar structure of organic compounds, including natural products like Asteriscunolide A. These techniques provide information about the types of atoms present, their connectivity, and the functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for assigning signals to specific nuclei and determining their relationships within the molecule. chemistrytalk.organu.edu.aumdpi.com

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of hydrogen and carbon atoms present and their chemical environments. The chemical shift values, splitting patterns in ¹H NMR, and integration of signals are used to infer structural fragments. msu.eduhyphadiscovery.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass of a molecule, which allows for the calculation of its elemental composition. chemistrytalk.organu.edu.au This information is vital for confirming the molecular formula of this compound, providing a critical piece of data for structural elucidation. The exact mass measurement helps to prove the formula of a compound. scribd.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. chemistrytalk.orgmdpi.comvanderbilt.eduucalgary.ca Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as hydroxyl groups, carbonyl groups, and carbon-carbon double bonds. msu.edursc.org Analyzing the IR spectrum of this compound helps to identify the presence of key functional groups, which supports and complements the information obtained from NMR and MS data.

Determination of Relative and Absolute Stereochemical Configurations

Determining the stereochemistry of a molecule involves establishing the three-dimensional arrangement of its atoms. For chiral molecules like this compound, both relative and absolute configurations need to be assigned. Relative configuration describes the stereochemistry of chiral centers relative to each other within the same molecule. chemistrytalk.orgunacademy.comlibretexts.org Absolute configuration describes the precise spatial arrangement of atoms at a chiral center, often denoted by (R) or (S) descriptors. unacademy.comlibretexts.org

Application of Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly natural products. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the three-dimensional structure and stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible enantiomers, the absolute configuration can be assigned. mdpi.comresearchgate.net The absolute configuration of asteriscunolides has been established by ECD analysis. researchgate.net

Single-Crystal X-ray Diffraction (where applicable to related structures)

Single-crystal X-ray diffraction is considered the most definitive method for determining the solid-state structure of a crystalline compound, including its relative and absolute stereochemistry. anu.edu.auunacademy.comleeds.ac.uksoton.ac.uk By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the precise positions of atoms in three dimensions can be determined. leeds.ac.uk While obtaining suitable single crystals of this compound itself might be challenging, X-ray diffraction of related compounds in the asteriscunolide family or derivatives has been used to confirm stereochemical assignments and provide a basis for the stereochemical analysis of this compound. researchgate.net X-ray crystallographic analysis can enable definitive structural elucidation. uq.edu.au The application of X-ray diffraction methods has been used to show the configurations of Asteriscunolides. researchgate.net The absolute configuration of a crystal can be determined using the Flack parameter. mdpi.com

Spectroscopic Comparison with Known Standards and Literature Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental in the structural elucidation of natural products like this compound. africaresearchconnects.comacgpubs.orgfiveable.methermofisher.com By comparing the experimental spectroscopic data (such as chemical shifts, coupling constants, and absorption frequencies) with those of known compounds or with data reported in the literature, researchers can confirm proposed structures and assign stereochemistry. africaresearchconnects.comacgpubs.orguq.edu.auresearchgate.net

For this compound, analysis of 1D (¹H and ¹³C) and 2D NMR spectra (such as HMQC and HMBC) has been instrumental in revealing the presence of a sesquiterpene lactone with a humulene (B1216466) skeleton. scispace.com The connectivities of protons and carbons are established through these experiments, allowing for the construction of the planar structure. scispace.com The ¹³C NMR and DEPT-135 spectra provide information on the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, olefinic, and carbonyl carbons). scispace.com

Comparison of the obtained NMR and IR data with previously reported data for Asteriscunolides A and related humulanolides from Asteriscus hierochunticus has been used to confirm the identity and structural features of isolated samples. africaresearchconnects.comacgpubs.org High-resolution mass spectrometry (HRESIMS) provides the molecular formula, complementing the spectroscopic data. africaresearchconnects.comacgpubs.org

While specific detailed data tables for the spectroscopic comparison of this compound with standards were not extensively detailed in the search results, the principle involves matching experimental spectral peaks (chemical shifts, splitting patterns, integration in NMR; absorption bands in IR) to expected values for the proposed structure and comparing these against published data for authentic samples or closely related compounds. africaresearchconnects.comacgpubs.orguq.edu.auresearchgate.net

Conformational Analysis of the Humulene Skeleton in Asteriscunolides

The humulene skeleton, an 11-membered ring, is known for its conformational flexibility. acs.org Understanding the preferred conformations of the humulene core in Asteriscunolides is important for a complete structural description and can provide insights into their reactivity and biological interactions. scispace.comacs.org

Conformational analysis of humulene derivatives, including humulene-glucosides, has been performed using computational methods such as LowModeMD search protocols. scispace.com These studies aim to identify low-energy conformers and evaluate their relative stabilities. Parameters such as potential energy, strain energy, radius of gyration, globularity, and eccentricity are calculated for different conformers. scispace.com

The conformational preferences of the humulene skeleton can impact the presentation of other functional groups and stereocenters on the molecule, potentially influencing interactions with biological targets.

Table 1: Spectroscopic Data Points (Illustrative Example based on search findings)

| Spectroscopic Method | Type of Information Provided | Application to this compound |

| ¹H NMR | Chemical shifts, coupling constants, integration, splitting patterns | Identification of proton environments, determination of adjacent protons, relative number of protons. africaresearchconnects.comacgpubs.orgscispace.com |

| ¹³C NMR | Chemical shifts | Identification of carbon environments, presence of different carbon types (methyl, CH₂, CH, C). africaresearchconnects.comacgpubs.orgscispace.com |

| DEPT-135 NMR | Differentiation of CH₃, CH₂, CH, and quaternary carbons | Confirmation of carbon types. scispace.com |

| 2D NMR (HMQC, HMBC) | Correlation between protons and carbons (directly bonded and long-range) | Establishing connectivity and aiding in structural elucidation. scispace.com |

| IR Spectroscopy | Identification of functional groups | Detection of characteristic functional groups like carbonyl (lactone), hydroxyl, and double bonds. africaresearchconnects.comacgpubs.org |

| HRESIMS | Accurate mass measurement, molecular formula | Confirmation of the molecular formula. africaresearchconnects.comacgpubs.org |

Table 2: Conformational Analysis Parameters (Illustrative Example based on search findings for a related compound)

| Parameter | Value (Example for a Humulene-Glucoside) | Description |

| Potential Energy (E) | 75.48 kcal/mol | Energy of the identified conformer. scispace.com |

| Strain Energy (dE) | 0.00 kcal/mol | Energy difference relative to the lowest energy conformer of the same stereochemistry. scispace.com |

| Radius of Gyration | 4.09 | Measure of the compactness of the conformer. scispace.com |

| Globularity | 0.24 | Measure of how spherical the conformer is. scispace.com |

| Eccentricity | 0.89 | Measure of how elongated the conformer is. scispace.com |

Total Synthesis and Synthetic Approaches to Asteriscunolide a and Its Analogues

Strategic Considerations for the Construction of the Asteriscunolide A Core Structure

The core structure of this compound features an 11-membered humulene (B1216466) ring fused to a butenolide moiety. The synthesis of this intricate framework necessitates careful strategic planning to overcome inherent difficulties associated with medium-sized ring formation and the precise installation of functional groups and stereochemistry.

Challenges in Assembling the 11-Membered Humulene Ring System

The construction of 11-membered rings, such as the humulene core found in this compound, is known to be synthetically challenging acs.orgnih.govoregonstate.edunih.gov. Medium-sized rings (8- to 11-membered) are often disfavored entropically and can be prone to transannular reactions and conformational mobility, making selective cyclization difficult oregonstate.edunih.gov. The presence of multiple double bonds and stereocenters within the humulene framework further complicates the synthesis, requiring methodologies that can control olefin geometry and diastereoselectivity nih.govmdpi.com. Traditional methods for macrocycle formation may be complicated by ring strain and the lability of functional groups present in the target molecule acs.orgnih.gov.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the molecular structure into readily available building blocks. A common strategy focuses on forming the 11-membered ring and the butenolide moiety at appropriate stages of the synthesis nih.govresearchgate.net. For instance, one retrosynthetic approach for Asteriscunolide D, a closely related analogue, envisioned the 11-membered ring formation via a chemoselective cyclization reaction nih.gov. The butenolide moiety could be traced back to a precursor that allows for its formation through a metal-catalyzed coupling reaction nih.gov. Another retrosynthetic approach to asteriscanolide, a related structure, involved a rhodium(I)-catalyzed cycloaddition to construct the carbocyclic core researchgate.netpku.edu.cn.

Key Methodologies in Total Synthesis of this compound and Related Humulanolides

Several key methodologies have been employed in the total synthesis of this compound and other humulanolides to address the synthetic challenges, particularly concerning macrocycle formation and stereochemical control.

Thionium (B1214772) Ion-Initiated Cyclization for Macrocycle Formation

Thionium ion-initiated cyclization has emerged as a powerful strategy for the formation of medium-sized rings in the synthesis of humulanolides acs.orgnih.govnih.govacs.orgjst.go.jpresearchgate.net. This method involves the activation of a thioether to generate a transient thionium ion, which then undergoes intramolecular cyclization with a suitable nucleophile, such as a silyl (B83357) enol ether acs.orgnih.govscielo.br. This approach can provide a mild and irreversible alternative to other cyclization strategies, like intramolecular aldol (B89426) additions, which might be problematic due to ring strain and the potential for retro-aldol reactions acs.orgnih.gov. The diastereoselectivity of the cyclization can be controlled, leading to the desired ring system acs.orgnih.govnih.gov.

Asymmetric Alkynylation using Zn-ProPhenol Catalysis

Asymmetric alkynylation catalyzed by Zn-ProPhenol complexes has been a crucial step in establishing the absolute stereochemical configuration in the synthesis of asteriscunolides nih.govnih.govacs.orgresearchgate.netwgtn.ac.nzwgtn.ac.nzmdpi.comacs.org. This methodology allows for the enantioselective addition of terminal alkynes, such as methyl propiolate, to aldehydes, yielding chiral propargylic alcohols with high enantiomeric excess nih.govnih.govacs.orgresearchgate.netwgtn.ac.nzmdpi.com. These chiral propargylic alcohols serve as important intermediates, providing a handle for the subsequent formation of the butenolide moiety with defined stereochemistry nih.govnih.govacs.org. The Zn-ProPhenol catalytic system offers practical and general conditions for this transformation, often operating with low catalyst loading wgtn.ac.nzacs.org.

Here is a table summarizing representative results for Zn-ProPhenol catalyzed asymmetric alkynylation:

| Aldehyde Substrate | Alkyne | ProPhenol Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Aliphatic aldehyde | Methyl propiolate | (S,S)-ProPhenol | 63–73 | 97–99 | mdpi.com |

| Aliphatic aldehyde | Methyl propiolate | (R,R)-ProPhenol | 72-74 | 76-78 | mdpi.com |

| Aliphatic aldehyde bearing acidic ketone | Methyl propiolate | Zn-ProPhenol | Not specified (Good yield) | Not specified (High enantiopurity) | nih.gov |

| Acetaldehyde | Methyl propiolate | (S,S)-ProPhenol | 74 | 98 | researchgate.net |

Ruthenium-Catalyzed Alkene-Alkyne Coupling for Butenolide Formation

The butenolide moiety, a key feature of this compound, is often constructed using ruthenium-catalyzed alkene-alkyne coupling reactions nih.govnih.govacs.orgjst.go.jpwgtn.ac.nzacs.org. This transformation allows for the direct formation of the butenolide ring from a γ-hydroxy propiolate precursor and an alkene, such as allyl alcohol nih.govnih.govacs.org. The ruthenium catalyst facilitates the coupling, leading to a transient enol that tautomerizes to an aldehyde, which then undergoes cyclization to form the butenolide nih.gov. This methodology provides an efficient route to incorporate the butenolide with the correct substitution pattern and can be coupled with the asymmetric alkynylation step to control the stereochemistry of the butenolide-containing fragment nih.govnih.govacs.orgwgtn.ac.nz.

Here is a table illustrating the outcome of a Ru-catalyzed alkene-alkyne coupling step in asteriscunolide synthesis:

| Precursor | Alkene | Ruthenium Catalyst | Product | Outcome | Reference |

| γ-hydroxy propiolate | Allyl alcohol | CpRu(CH₃CN)₃PF₆ | Butenolide with appended aldehyde | Direct formation of butenolide | nih.gov |

Stereospecific Thioether Activation-Elimination Protocols

Stereospecific thioether activation-elimination protocols have been developed to control the geometry of the double bonds within the strained 11-membered ring of asteriscunolides. In the context of asteriscunolide D synthesis, a stereospecific thioether activation-elimination protocol was crucial for achieving the selective formation of the E-olefin at a specific position, providing access to this biologically active isomer. nih.govacs.orgresearchgate.net This method involves the activation of a thioether intermediate, followed by an elimination reaction that proceeds with high stereoselectivity. nih.govacs.org This approach offers a controlled way to introduce the desired double bond geometry in medium-sized rings, which can be challenging using other methods. nih.gov

Biomimetic Synthetic Strategies and Their Relevance

Biomimetic synthetic strategies aim to emulate proposed biological pathways to construct complex molecules. wikipedia.org For asteriscunolides, this approach often involves late-stage cyclization reactions that mirror hypothetical enzymatic transformations in nature. researchgate.netresearchgate.net

Transannular [2+2] photocycloaddition reactions have been explored as a biomimetic approach towards constructing the complex ring systems found in humulanolides, including those related to this compound. researchgate.netresearchgate.netnih.gov This strategy involves the photoinduced cycloaddition between two double bonds across a ring, leading to the formation of a cyclobutane (B1203170) ring and a more complex polycyclic structure. tum.de This method has been successfully applied in the synthesis of related humulanolides, demonstrating its potential for constructing bridged ring systems from asteriscunolide-type precursors. researchgate.netresearchgate.netnih.gov

Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for forming carbon-carbon double bonds and constructing rings. researchgate.net RCM has been widely applied in the synthesis of polycyclic systems, including the challenging 11-membered ring present in asteriscunolides. tandfonline.comresearchgate.netrsc.org This method involves the catalytic coupling of terminal or internal olefins within a molecule to form a cyclic alkene and a volatile olefin byproduct. researchgate.net Late-stage RCM reactions have been successfully employed in the synthesis of asteriscunolide C, demonstrating its utility in closing the strained 11-membered ring with specific double bond configurations. tandfonline.comrsc.org A ring-opening/ring-closing metathesis cascade reaction has also been utilized for the one-step introduction of the 11-membered ring and bridged butenolide moieties in asteriscunolide D and related compounds. nih.gov

Development of Protecting-Group-Free Synthetic Routes

The development of protecting-group-free synthetic routes is a significant goal in modern organic synthesis, aiming to increase efficiency and reduce waste by avoiding the need for temporary functional group protection and deprotection steps. nih.govorganic-chemistry.org In the synthesis of asteriscunolide D, a protecting-group-free strategy was successfully implemented, achieving the total synthesis in a concise number of steps. nih.govacs.orgwgtn.ac.nz This approach often relies on the development of highly chemoselective reactions that can differentiate between various functional groups present in the molecule. nih.gov The synthesis of asteriscunolide D, for instance, utilized a thionium ion-initiated cyclization and a stereospecific thioether activation-elimination without the need for protecting groups. nih.govacs.orgwgtn.ac.nz

Synthesis of Stereoisomers and Non-Natural Analogues of this compound

The synthesis of stereoisomers and non-natural analogues of this compound is important for understanding the relationship between structure and biological activity and for potentially developing new therapeutic agents. wgtn.ac.nz Synthetic efforts have targeted specific stereoisomers, such as (-)-asteriscunolide C, to investigate their individual properties. rsc.orgnih.gov These syntheses often require precise control over stereochemistry at multiple chiral centers and double bond geometries. rsc.org While the provided search results primarily focus on the synthesis of natural asteriscunolides, the methodologies developed, such as stereospecific reactions and controlled cyclizations, can be adapted for the synthesis of non-natural analogues with modified structures. nih.govrsc.org Asteriscunolide D has also been used as a precursor for the synthesis of other asteriscunolides (A-C) via photoinduced isomerization, highlighting a route to access different isomers. nih.govnih.gov

Data Table: Selected Synthetic Approaches to Asteriscunolides

| Compound Synthesized | Key Methodologies | Noteworthy Features | Reference(s) |

| Asteriscunolide D | Thionium ion-initiated cyclization, Stereospecific thioether activation-elimination, Protecting-group-free synthesis | Concise synthesis, Formation of strained 11-membered ring, Selective E-olefin formation | nih.govacs.orgwgtn.ac.nz |

| (-)-Asteriscunolide C | Intramolecular Horner–Wittig–Emmons olefination, Late-stage Ring-Closing Metathesis | Stereoselective synthesis, Formation of strained 11-membered ring | tandfonline.comrsc.orgnih.gov |

| (+)-Aquatolide and related humulanolides (including asteriscunolides A, C, D, I) | Cascade metathesis, Intramolecular Nozaki–Hiyama–Takai–Kishi reaction, Transannular [2+2] photocycloaddition | Biomimetic approach, Construction of complex ring systems | researchgate.netnih.govnih.gov |

| (±)-Asteriscanolide | Pauson-Khand cycloaddition, Ring-closing metathesis | Synthesis of related skeleton, Formation of 8-membered ring | researchgate.net |

Biosynthetic Pathways and Enzymatic Mechanisms of Asteriscunolide a

General Terpenoid Biosynthesis Pathways Relevant to Sesquiterpenes

Sesquiterpenes are C15 compounds formed from the head-to-tail condensation of three isoprene (B109036) units, specifically derived from farnesyl diphosphate (B83284) (FPP). numberanalytics.comwikipedia.org FPP is a key intermediate produced by the prenyltransferase enzyme farnesyl diphosphate synthase, which catalyzes the sequential addition of IPP to DMAPP and then another molecule of IPP to the resulting geranyl diphosphate (GPP). numberanalytics.com

Mevalonate (B85504) Pathway Contribution

The mevalonate (MVA) pathway is a metabolic route predominantly localized in the cytosol of eukaryotic cells, including plant cells. nih.govscielo.br This pathway initiates with the condensation of two molecules of acetyl-CoA, ultimately leading to the production of IPP and DMAPP. numberanalytics.comscielo.br In plants, the MVA pathway is generally considered the primary source of the C5 units used for the biosynthesis of sesquiterpenes and triterpenes. nih.gov

A simplified overview of the Mevalonate Pathway:

| Step | Enzyme | Substrates | Products |

| 1. Acetyl-CoA condensation | Acetyl-CoA C-acetyltransferase (AACT) | 2 x Acetyl-CoA | Acetoacetyl-CoA |

| 2. HMG-CoA synthesis | Hydroxymethylglutaryl-CoA synthase (HMGS) | Acetoacetyl-CoA, Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3. HMG-CoA reduction | HMG-CoA reductase (HMGR) | HMG-CoA, NADPH | Mevalonate |

| 4. Mevalonate phosphorylation | Mevalonate kinase (MK) | Mevalonate, ATP | Mevalonate 5-phosphate |

| 5. Mevalonate phosphorylation | Phosphomevalonate kinase (PMK) | Mevalonate 5-phosphate, ATP | Mevalonate 5-pyrophosphate |

| 6. Mevalonate decarboxylation | Diphosphomevalonate decarboxylase (MVD) | Mevalonate 5-pyrophosphate | IPP |

DMAPP is then produced by the isomerization of IPP catalyzed by isopentenyl diphosphate isomerase (IDI).

Deoxyxylulose Phosphate (B84403) Pathway Contribution

The deoxyxylulose phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway, is localized in the plastids of plant cells. researchgate.netnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, leading to the formation of IPP and DMAPP through a series of enzymatic steps. pnas.org While typically associated with the biosynthesis of monoterpenes, diterpenes, and tetraterpenes which are produced in plastids, there is evidence suggesting that IPP and DMAPP from the DXP pathway can, in some cases, be transported to the cytosol and contribute to sesquiterpene biosynthesis. nih.govpnas.org

A simplified overview of the Deoxyxylulose Phosphate Pathway:

| Step | Enzyme | Substrates | Products |

| 1. DXP synthesis | 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2. DXP reduction/isomerization | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | DXP, NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| ... (Subsequent steps) | ... | ... | IPP, DMAPP |

Elucidation of Asteriscunolide A Biosynthesis

The specific biosynthetic pathway leading to this compound involves the cyclization and subsequent modifications of a sesquiterpene precursor. While the complete enzymatic cascade is still an area of research, studies have provided insights into key steps and potential intermediates.

Precursor Identification (e.g., Humulene (B1216466) as a Scaffold)

Research suggests that humulene, an 11-membered ring sesquiterpene, serves as a likely precursor or scaffold for the biosynthesis of asteriscunolides, including this compound. scielo.brnih.govnih.gov Humulene itself is synthesized from FPP by the action of a sesquiterpene synthase, specifically a humulene synthase. wikipedia.orgnih.govnih.govresearchgate.net The formation of the characteristic 11-membered ring of humulene from the acyclic FPP is a crucial enzymatic step catalyzed by these synthases. nih.gov

The conversion of humulene into the more complex structure of this compound involves further enzymatic transformations, likely including oxidation, hydroxylation, and ring closure to form the lactone moiety. researchgate.netnih.gov

Isotope Labeling Studies for Pathway Mapping

Isotope labeling studies are powerful tools used to elucidate metabolic pathways by tracing the fate of labeled atoms from a precursor through a series of enzymatic reactions to the final product. researchgate.netnih.govmusechem.comfrontiersin.org By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., 13C, 2H) and analyzing the labeling pattern in the isolated this compound, researchers can infer the sequence of intermediates and the types of rearrangements or functionalizations that occur during biosynthesis. frontiersin.orgcolab.ws While specific details on isotope labeling studies directly applied to this compound biosynthesis were not extensively detailed in the search results, this technique is a standard approach for mapping terpenoid pathways and would be instrumental in confirming proposed intermediates and reaction mechanisms. nih.govmusechem.com

Chemoproteomics Approaches for Enzyme Discovery

Chemoproteomics is a valuable approach for identifying enzymes involved in metabolic pathways. mdpi.comnih.govnih.govelifesciences.org This technique often involves the use of chemical probes that can interact with or label enzyme active sites, allowing for their isolation and identification using mass spectrometry-based methods. nih.govelifesciences.orgprinceton.edu By applying chemoproteomic strategies to plant tissues or cell cultures that produce this compound, researchers can potentially identify the specific enzymes responsible for the late-stage modifications of the humulene scaffold, such as cytochrome P450 monooxygenases, dioxygenases, and other tailoring enzymes that catalyze oxidation, cyclization, and lactone formation. researchgate.net While the search results did not provide specific examples of enzymes discovered for this compound biosynthesis using chemoproteomics, this methodology is increasingly applied in natural product biosynthesis research to identify and characterize the enzymatic machinery involved. mdpi.comnih.govelifesciences.org

Enzymology of Key Biosynthetic Steps

The formation of sesquiterpene lactones involves several key enzymatic transformations, including the initial cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene synthases, followed by oxidative modifications and lactone ring formation. bioinformatics.nlnih.gov

Characterization of Sesquiterpene Synthases

Sesquiterpene synthases (STSs) are enzymes that catalyze the cyclization of FPP, a 15-carbon isoprenoid precursor, to form various sesquiterpene hydrocarbons. bioinformatics.nl This reaction is initiated by the removal of the diphosphate group from FPP, leading to the formation of a carbocation intermediate. bioinformatics.nl The subsequent cyclization and rearrangement steps, guided by the specific STS enzyme, determine the final sesquiterpene skeleton. bioinformatics.nl

Characterization of STSs typically involves analyzing their physical, chemical, and biological properties, often using spectroscopic methods to study enzyme-substrate interactions and deduce kinetic parameters. mtoz-biolabs.com While the specific sesquiterpene synthase responsible for the initial cyclization in this compound biosynthesis is not explicitly detailed in the search results, studies on other sesquiterpene synthases, such as one from the liverwort Radula lindenbergiana producing asterisca-1,6-diene, provide insights into the general mechanisms involved in sesquiterpene formation. rsc.org These enzymes guide complex cyclization cascades and rearrangements of carbocations derived from FPP. bioinformatics.nl

Oxidative Transformations and Lactone Ring Formation

Following the formation of the sesquiterpene hydrocarbon backbone, oxidative transformations are crucial for introducing functional groups, such as hydroxyl groups and carbonyls, which are necessary for the formation of the lactone ring. nih.gov These steps are often catalyzed by cytochrome P450 monooxygenases or other oxygenases. ub.edu

Lactone ring formation typically involves the cyclization of a hydroxyl group with a carboxylic acid or a reactive intermediate derived from it. nih.gov This process can occur through various mechanisms, including those involving oxidative cyclization. nih.gov For instance, oxidative cyclization can lead to the formation of new rings through oxidative modification or a tandem redox/cyclization combination. nih.gov While the specific enzymes catalyzing the oxidative transformations and lactone formation in this compound biosynthesis are not directly identified in the provided text, the general principles of oxidative cyclization and lactone formation in natural product biosynthesis are well-established. nih.gov

Mechanisms of Stereo- and Regio-Selectivity in Biosynthesis

Enzymatic reactions are characterized by their high stereo- and regio-selectivity, ensuring the formation of specific products with defined three-dimensional structures and functional group placement. beilstein-journals.org This selectivity is a hallmark of biosynthesis and is achieved through the precise architecture of enzyme active sites, which orient substrates and catalytic residues in a specific manner. colab.ws

In the biosynthesis of sesquiterpene lactones like this compound, stereoselectivity is critical for establishing the correct configuration of multiple chiral centers within the molecule. researchgate.netrsc.org Regio-selectivity dictates which carbon atoms are modified during oxidation and cyclization steps. researchgate.net While detailed enzymatic mechanisms for the stereo- and regio-selective steps in this compound biosynthesis are not explicitly provided, studies on the total synthesis of asteriscunolides highlight the challenges and strategies involved in controlling stereochemistry and regiochemistry, suggesting that the native enzymatic processes employ highly controlled mechanisms. rsc.orgresearchgate.netacs.org For example, the total synthesis of asteriscunolide D involved a diastereoselective thionium (B1214772) ion initiated cyclization to form the 11-membered ring and a stereospecific thioether activation-elimination for double bond formation. acs.org Another synthesis of asteriscunolide C achieved stereoselectivity in the formation of the strained 11-membered ring. rsc.org These synthetic efforts underscore the complexity of the stereochemical and regiochemical challenges that are precisely managed by enzymes in the natural biosynthetic pathway.

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Heterologous expression systems are valuable tools for studying and reconstructing natural product biosynthetic pathways. rsc.org By cloning and expressing the genes encoding the biosynthetic enzymes in a suitable host organism, researchers can investigate the function of individual enzymes, identify intermediates, and potentially produce the natural product or its analogs. mdpi.comrsc.org

This approach allows for the "bottom-up" investigation of biosynthetic enzymes and the genome mining of cryptic pathways. rsc.org Heterologous expression has been successfully used to reconstitute biosynthetic pathways for various natural products, including meroterpenoids and polyketides. mdpi.comfrontiersin.org While specific examples of heterologous expression applied directly to the entire this compound biosynthetic pathway are not detailed in the provided search results, the principle of using such systems to understand and reconstruct complex enzymatic routes is well-established in natural product biosynthesis research. mdpi.comrsc.org This methodology can reveal insights into the chemical logic of biosynthesis and facilitate the production of natural products. rsc.org

Preclinical Biological Activities and Molecular Mechanisms of Asteriscunolide a

In Vitro Cytotoxicity and Antiproliferative Activity

Studies have evaluated the ability of Asteriscunolide A to reduce the viability and inhibit the proliferation of different cell types, including both cancerous and non-cancerous lines.

Evaluation in Mouse Lymphoma Cell Lines (e.g., BS-24-1)

This compound, often present within fractions of Asteriscus graveolens extract, has shown cytotoxic effects against mouse BS-24-1 lymphoma cells. A crude extract and its fractions containing asteriscunolide isomers affected the viability of these cells with an IC50 of 3 μg/mL. nih.govresearchgate.netresearchgate.net Another study using A. graveolens-derived fraction 122.4, which contains asteriscunolide isomers, also demonstrated cytotoxic effects against BS-24-1 cells. mdpi.comsemanticscholar.org Incubation of BS-24-1 cells with approximately 4 μg/mL of specific fractions from A. graveolens showed an 80% reduction in cell viability. nih.gov

Assessment in Human Cancer Cell Lines (e.g., melanoma, leukemia, lung carcinoma, colon carcinoma)

This compound has been tested on a variety of human tumor cell lines, including melanoma, leukemia, and cells overexpressing antiapoptotic proteins like Bcl-2 and Bcl-x(L). All tested cell lines were sensitive to this compound, exhibiting IC50 values of approximately 5 μM. nih.govresearchgate.net The cytotoxic effects observed in these human tumor cell lines were accompanied by a G2-M phase arrest of the cell cycle. nih.govresearchgate.net

Selectivity Studies on Non-Cancerous Cells

Research indicates that this compound and fractions containing it may exhibit selective toxicity towards cancer cells compared to non-cancerous cells. A fraction of A. graveolens extract containing asteriscunolide isomers was found to be cytotoxic to cancer cells but not to non-cancerous human induced pluripotent stem cells. nih.gov Approximately 2-fold higher concentrations of these fractions were required to kill 80% of human induced pluripotent stem cells compared to the concentration needed to kill 80% of mouse BS-24-1 lymphoma cells, suggesting a selective action towards cancer cells. semanticscholar.orgnih.gov Another study using A. graveolens-derived fraction 122.4 also indicated selective cytotoxic effects against mouse lymphoma cells with marginal toxicity to non-cancerous cells. mdpi.com

Mechanisms of Induced Cell Death

The cytotoxic effects of this compound are primarily mediated through the induction of programmed cell death, specifically apoptosis.

Apoptosis Induction via DNA Fragmentation and Caspase Activation

This compound induces a concentration- and time-dependent appearance of apoptosis in sensitive cell lines. nih.govresearchgate.net This apoptotic process is characterized by key markers such as DNA fragmentation and translocation of phosphatidylserine (B164497) to the cell surface. nih.govresearchgate.net Apoptosis induced by this compound is associated with the activation of caspases, particularly caspase-3 activity, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The involvement of caspases is essential in this pathway, as the apoptotic effect was prevented by a nonspecific caspase inhibitor. nih.gov DNA fragmentation, a hallmark of apoptosis, is often mediated by caspase-activated DNase (CAD), which is activated by caspase-3. nih.govwikipedia.orgpromega.de The apoptotic effect of this compound is also linked to the release of cytochrome c from mitochondria, which is accompanied by a dissipation of the mitochondrial membrane potential. nih.gov

Reactive Oxygen Species (ROS) Generation and its Role in Cytotoxicity

Intracellular reactive oxygen species (ROS) appear to play a pivotal role in this compound-induced cell death. nih.gov High levels of ROS are produced relatively early after exposure to this compound or fractions containing it. nih.govnih.gov For instance, high levels of ROS were observed rapidly (less than 1 minute) after the addition of A. graveolens fractions containing asteriscunolide isomers to BS-24-1 cells, followed by an increase in caspase-3 activity several hours later. nih.gov The cytotoxicity induced by this compound seems to be dependent on ROS generation, as apoptosis was completely blocked by a free radical scavenger. nih.gov Combining A. graveolens-derived fraction 122.4 with chemotherapeutic agents also resulted in higher ROS production compared to treatment with the chemotherapeutic agents alone. mdpi.com This suggests that ROS generation is a significant mechanism contributing to the cytotoxic effects of this compound.

Molecular Target Identification and Pathway Modulation

Preclinical studies have aimed to identify the molecular targets and pathways modulated by this compound to understand its mechanisms of action.

Activation of Tumor Suppressor Pathways (e.g., P53 pathway)

Research indicates that this compound, or fractions containing it, can lead to the activation of the tumor suppressor P53 pathway. nih.govnih.govresearchgate.netresearchgate.net This activation is supported by transcriptome profiling which showed that genes involved in the P53 pathway were among those whose expression was significantly affected by treatment with extracts containing asteriscunolide isomers. nih.govnih.gov

Downregulation of Proliferative and Anti-Apoptotic Genes (e.g., BCL2, PCNA, CDK4, cyclin E, BRCA1)

Studies suggest that this compound's effects involve the modulation of genes related to proliferation and apoptosis. While a direct comprehensive list of downregulated genes like PCNA, CDK4, cyclin E, and BRCA1 specifically by this compound was not explicitly detailed in the provided snippets, the compound's induction of apoptosis and cell cycle arrest implies the downregulation of genes promoting proliferation and survival. Sesquiterpene lactones, including asteriscunolide isomers, have been shown to affect anti-apoptotic proteins like Bcl-2. nih.govulpgc.esmdpi.comnih.govnih.gov For instance, cell lines overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-x(L) were sensitive to this compound. nih.govulpgc.es

Inhibition of Topoisomerase I Activity (in combination studies)

In combination studies, a plant fraction containing asteriscunolide isomers has shown the ability to inhibit Topoisomerase I activity. This was observed when the fraction was combined with doxorubicin (B1662922), resulting in a stronger inhibition of Topoisomerase I compared to single treatments. nih.govnih.govfrontiersin.orgresearchgate.net

Table 1: Effect of Asteriscus graveolens Fraction (containing asteriscunolide isomers) on Topoisomerase I Activity in Combination with Chemotherapeutic Agents

| Treatment | Topoisomerase I Inhibition (% Supercoiled pUC19 plasmid) |

| Fraction 122.4 alone | ~50% |

| Doxorubicin alone | ~50% |

| Fraction 122.4 + Doxorubicin | Almost 100% |

| Fraction 122.4 + Etoposide | Interference with inhibition |

| Fraction 122.4 + Cisplatin | Interference with inhibition |

Note: Data is derived from the qualitative description of plasmid supercoiling in search result nih.gov. The percentages are approximate based on the visual representation described.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Naturally occurring this compound has been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway in human tumor cell lines. nih.govulpgc.esgoogle.co.ukgoogle.com.pknih.govresearchgate.netmdpi.com This activation is associated with this compound-induced cell death. nih.govulpgc.es Interestingly, AS-induced cell death was potentiated by inhibiting extracellular signal-regulated kinases (ERK) 1/2 signaling, suggesting a complex role of the MAPK pathway in this compound's effects. nih.govulpgc.es

Table 2: Summary of Molecular Pathway Modulation by this compound (and fractions containing it)

| Pathway/Target | Effect | Supporting Evidence |

| Cell Cycle Progression (G2-M) | Arrest | nih.govulpgc.es |

| P53 pathway | Activation | nih.govnih.govresearchgate.netresearchgate.net |

| BCL2 | Downregulation/Sensitivity in overexpressing cells | nih.govulpgc.esmdpi.comnih.govnih.gov |

| Topoisomerase I | Inhibition (in combination studies) | nih.govnih.govfrontiersin.orgresearchgate.net |

| MAPK pathway | Activation | nih.govulpgc.esgoogle.co.ukgoogle.com.pknih.govresearchgate.netmdpi.com |

Other Significant Preclinical Bioactivities

Preclinical research has identified several notable bioactivities of this compound, demonstrating its potential in addressing parasitic infections and inflammation.

Antileishmanial Activity against Promastigotes and Amastigotes

This compound has exhibited in vitro antileishmanial activity against Leishmania donovani, a parasitic protozoan responsible for visceral leishmaniasis. Studies have evaluated its effectiveness against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite.

In vitro testing showed this compound to be effective against Leishmania donovani promastigotes with an IC₅₀ value of 8.38 µg/mL. wikipedia.orguni.lu Against Leishmania donovani axenic amastigotes, this compound demonstrated an IC₅₀ value of 9.41 µg/mL. wikipedia.orguni.lu However, one study indicated that this compound was less effective against intracellular amastigotes with an IC₅₀ value greater than 10 µg/mL. uni.lu For comparison, Pentamidine, a standard antileishmanial drug, showed IC₅₀ values of 4.40 µg/mL against promastigotes and 29.36 µg/mL against axenic amastigotes in the same study. wikipedia.orguni.lu

The in vitro antileishmanial activity data for this compound and Pentamidine are summarized in the table below:

| Compound | Leishmania donovani Promastigotes IC₅₀ (µg/mL) | Leishmania donovani Axenic Amastigotes IC₅₀ (µg/mL) | Leishmania donovani Intracellular Amastigotes IC₅₀ (µg/mL) |

| This compound | 8.38 wikipedia.orguni.lu | 9.41 wikipedia.orguni.lu | >10 uni.lu |

| Pentamidine | 4.40 wikipedia.orguni.lu | 29.36 wikipedia.orguni.lu | Not specified in source |

Antimalarial Activity against Plasmodium falciparum Strains

Preclinical investigations have also indicated the potential of this compound against malaria. In vitro studies have assessed its activity against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

This compound has shown good in vitro activity against both chloroquine-sensitive (Plasmodium falciparum strain D6) and chloroquine-resistant (Plasmodium falciparum strain W2) strains. wikipedia.orguni.lumims.com Using the pLDH assay, this compound demonstrated an IC₅₀ value of 3.1336 µg/mL against the D6 strain and 4.1536 µg/mL against the W2 strain. uni.lumims.com

The in vitro antimalarial activity data for this compound are presented in the table below:

| Compound | Plasmodium falciparum Strain D6 IC₅₀ (µg/mL) | Plasmodium falciparum Strain W2 IC₅₀ (µg/mL) |

| This compound | 3.1336 uni.lumims.com | 4.1536 uni.lumims.com |

Antiviral Activity (e.g., in SARS-CoV-2 preclinical studies)

Based on the provided search results, there is no specific data detailing the antiviral activity of this compound, including in preclinical studies against SARS-CoV-2. While some sources discuss the antiviral activity of other compounds or plant extracts against SARS-CoV-2, this compound was not mentioned in this context in the retrieved information.

Structure Activity Relationship Sar Studies of Asteriscunolide a and Its Derivatives

Identification of Key Pharmacophoric Features

The chemical structure of Asteriscunolide A, a humulene (B1216466) sesquiterpene lactone, possesses specific features believed to be essential for its biological activities. Research indicates that this compound and its derivative Asteriscunolide C share essential pharmacophoric features characteristic of tubulin inhibitors that act through the colchicine (B1669291) binding site. acgpubs.orgresearchgate.netacgpubs.org These features likely involve the macrocyclic humulene skeleton and the presence of the lactone ring. The specific arrangement of functional groups and the stereochemistry around the molecule are also expected to play a crucial role in its interaction with biological targets.

Impact of Structural Modifications on Biological Activity

While detailed studies on a wide range of synthetic derivatives of this compound are not extensively covered in the provided search results, the comparison between this compound and Asteriscunolide C offers initial insights into the impact of structural variations. Both compounds are humulene derivatives isolated from Asteriscus hierochunticus and exhibit antileishmanial and antimalarial activities. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org

The in vitro antileishmanial activities against Leishmania donovani promastigotes and axenic amastigotes show differences between the two compounds. Asteriscunolide C generally demonstrates greater potency than this compound in these assays. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org

| Compound | L. donovani Promastigotes IC50 (µg/mL) | L. donovani Axenic Amastigotes IC50 (µg/mL) |

| This compound | 8.38 acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org | 9.41 acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org |

| Asteriscunolide C | 3.26 acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org | 4.69 acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org |

| Pentamidine (Standard) | 4.40 acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org | 29.36 acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org |

Note: Pentamidine IC50 values are included as a reference standard.

In antimalarial assays against Plasmodium falciparum (D6 and W2 strains), both compounds also show activity. acgpubs.orgresearchgate.netacgpubs.org this compound was reported to be more effective against the two Plasmodium strains compared to Asteriscunolide C, although Asteriscunolide C was more effective against the chloroquine-resistant strain (W2) than the sensitive strain (D6). acgpubs.org

| Compound | P. falciparum (D6) IC50 (µg/mL) | P. falciparum (W2) IC50 (µg/mL) |

| This compound | 3.1336 acgpubs.org | 4.1536 acgpubs.org |

| Asteriscunolide C | 3.4929 acgpubs.org | >4.760 acgpubs.org |

| Chloroquine (Standard) | Better activity acgpubs.org | Better activity acgpubs.org |

| Artemisinin (Standard) | Better activity acgpubs.org | Better activity acgpubs.org |

These differences in potency between this compound and C highlight that even subtle structural variations within this class of humulene derivatives can significantly impact their biological activity against different parasites. Further systematic structural modifications and evaluation would be necessary to establish comprehensive SARs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between chemical structure descriptors and biological activity. While the provided search results mention QSAR in the context of predicting various properties and in general drug discovery workflows nih.govresearchgate.netetflin.comjpionline.org, specific detailed QSAR modeling and analysis focused solely on this compound and its derivatives are not explicitly described. However, the availability of biological activity data for this compound and C, alongside their structural information, provides a basis upon which QSAR studies could be performed in the future to quantitatively link structural features to observed potencies. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry techniques, particularly molecular docking, have been employed to gain insights into the potential mechanism of action and binding interactions of this compound. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org

Ligand-Protein Interaction Analysis (e.g., Tubulin Binding)

Molecular docking studies have been conducted to investigate the binding of this compound to the colchicine binding site of Leishmania tubulin. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org These studies were based on the observation that the chemical structures of Asteriscunolides A and C possess pharmacophoric features characteristic of tubulin inhibitors. acgpubs.orgresearchgate.netacgpubs.org

The docking results indicated that both this compound and C showed favorable binding modes with the colchicine binding site of Leishmania tubulin, exhibiting good binding free energies. acgpubs.orgresearchgate.netacgpubs.org

| Compound | Binding Free Energy (kcal/mol) |

| This compound | -5.62 acgpubs.orgresearchgate.netacgpubs.org |

| Asteriscunolide C | -5.54 acgpubs.orgresearchgate.netacgpubs.org |

These computational results support the hypothesis that this compound may exert its biological effects, at least in part, by interacting with tubulin. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org Analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues within the binding site provides valuable information for understanding the key features required for binding and can guide the design of derivatives with improved activity. acgpubs.orgresearchgate.netacgpubs.org

Molecular Dynamics Simulations to Understand Binding Robustness

While molecular docking provides a static snapshot of potential binding poses, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.comdiva-portal.org Although the provided search results mention molecular dynamics simulations in the context of other compounds and biological targets diva-portal.orgbeilstein-journals.orgresearchgate.netresearchgate.net, specific detailed molecular dynamics simulations focused on this compound binding to its target proteins, such as tubulin, are not explicitly described. Such simulations would be beneficial in understanding the robustness of the binding interaction and the conformational changes that may occur upon binding.

In Silico Bioactivity Prediction and Drug-Likeness Assessment

In silico tools are widely used to predict the potential bioactivity and evaluate the drug-likeness of compounds based on their structural properties. jpionline.orgeijppr.comjhas-bwu.comjapsonline.comnih.gov These predictions help in prioritizing compounds for synthesis and experimental testing.

Studies on this compound have included in silico assessments of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and drug-likeness. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org The results suggested that this compound possessed favorable ADMET profiles and the likeness to be a drug, exhibiting good results, no significant affinity against CYP3A4, and general low toxicity. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org Bioactivity prediction based on structural features can also suggest potential biological targets or activities. While specific bioactivity scores for various targets are not detailed in the provided results, the assessment of drug-likeness and ADMET properties indicates a preliminary evaluation of this compound's potential as a therapeutic agent from a pharmacokinetic perspective. acgpubs.orgresearchgate.netafricaresearchconnects.comacgpubs.org

Stereochemical Influence on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of chiral compounds, including natural products like asteriscunolides. The specific spatial orientation of functional groups can significantly influence how a molecule interacts with biological targets such as enzymes, receptors, and transporters, thereby affecting its binding affinity, potency, selectivity, metabolism, and distribution within a living system. cdutcm.edu.cnmedwinpublishers.comnaturalproducts.net

Natural products are often synthesized in an enantiomerically pure form, highlighting the evolutionary significance of specific stereochemistries for their biological functions. cdutcm.edu.cnmedwinpublishers.com Differences in stereochemistry between enantiomers or diastereomers of a chiral drug can lead to marked variations in their pharmacological profiles, with one stereoisomer potentially being significantly more active or selective than others, or even exhibiting different therapeutic or adverse effects. cdutcm.edu.cnmedwinpublishers.comnaturalproducts.net

This compound is a chiral sesquiterpene lactone, and its absolute stereochemistry has been determined. The asteriscunolide family includes several related compounds, such as Asteriscunolide D, which has been identified as the most potent among asteriscunolides A-D in exhibiting anti-cancer activity against various human tumor cell lines. The synthesis of Asteriscunolide D has involved stereospecific protocols to establish its absolute stereochemical configuration and achieve selective olefin geometry, underscoring the importance of precisely controlled stereochemistry in accessing the biologically active form.

Chemical Modifications and Analog Design of Asteriscunolide a

Synthesis of Novel Asteriscunolide Analogues and Derivatives

The synthesis of asteriscunolide analogues and derivatives is crucial for exploring the chemical space around the parent compound and generating molecules with potentially improved pharmacological profiles. Total synthesis approaches have been developed to access asteriscunolide scaffolds and their modified forms wikipedia.orgguidetopharmacology.orgmitoproteome.org. A notable example is the total synthesis of asteriscunolide D, which involves the formation of its complex 11-membered ring structure guidetopharmacology.orgmitoproteome.org. This macrocyclization has been achieved through strategies such as diastereoselective thionium (B1214772) ion-initiated cyclization, which acts as a formal aldol (B89426) disconnection to construct the strained ring system guidetopharmacology.orgmitoproteome.org. Control over olefin geometry, essential for accessing specific biologically active isomers, has been demonstrated through stereospecific thioether activation-elimination protocols guidetopharmacology.orgmitoproteome.org.

Beyond accessing the natural asteriscunolides, synthetic efforts have focused on utilizing key intermediates to generate related structures. For instance, asteriscunolide D has been employed as a versatile precursor for the synthesis of other asteriscunolides, including asteriscunolides A and C, often through reactions like photoinduced isomerization fishersci.no. Ring-rearrangement metathesis (RRM) has also been investigated as a method for constructing the lactone core found in asteriscunolides mims.com. The development of asymmetric synthetic routes, such as those employing Zn-ProPhenol catalyzed enantioselective additions, allows for the preparation of chiral analogues with defined stereochemistry, which is often critical for biological activity guidetopharmacology.orgmitoproteome.orglibretexts.org. These synthetic methodologies provide the foundation for creating a diverse library of asteriscunolide analogues and derivatives.

Strategies for Enhancing Potency and Selectivity

Enhancing the potency and selectivity of asteriscunolide analogues is a primary goal of chemical modification studies. This is typically guided by structure-activity relationship (SAR) investigations fishersci.nothegoodscentscompany.com. By systematically altering the chemical structure of asteriscunolide A and evaluating the biological impact, researchers can identify the key functional groups and structural motifs responsible for activity fishersci.noctdbase.org. While comprehensive SAR data for a broad range of synthetic this compound derivatives is not extensively detailed in the provided information, studies comparing the biological activities of naturally occurring asteriscunolides A, C, and D offer initial insights guidetopharmacology.orgwikipedia.orgflybase.org.

For example, asteriscunolides A and C have demonstrated in vitro antileishmanial activity against Leishmania donovani promastigotes and axenic amastigotes wikipedia.orgflybase.org. Their differing potencies (indicated by IC50 values) highlight that structural variations within the asteriscunolide framework influence their efficacy against these parasites wikipedia.orgflybase.org.

| Compound | L. donovani Promastigotes IC50 (µg/mL) | L. donovani Axenic Amastigotes IC50 (µg/mL) |

|---|---|---|

| This compound | 8.38 wikipedia.orgflybase.org | 9.41 wikipedia.orgflybase.org |

| Asteriscunolide C | 3.26 wikipedia.orgflybase.org | 4.69 wikipedia.orgflybase.org |

| Pentamidine | 4.40 wikipedia.orgflybase.org | 29.36 wikipedia.orgflybase.org |

Molecular docking studies, such as those exploring the interaction of asteriscunolides A and C with the colchicine (B1669291) binding site of tubulin, can also provide valuable information for enhancing potency wikipedia.org. These studies predict how compounds bind to their targets and can suggest modifications to improve binding affinity and potentially selectivity fishersci.nowikipedia.org. Strategies for enhancing potency and selectivity thus involve a combination of targeted synthesis and biological evaluation, guided by SAR insights and computational modeling.

Rational Design of Derivatives Based on SAR Insights

Rational design of asteriscunolide derivatives leverages the understanding of structure-activity relationships to create new molecules with predictable biological properties fishersci.nothegoodscentscompany.com. Once SAR studies have identified key pharmacophores or structural elements contributing to activity, medicinal chemists can design derivatives that optimize these features fishersci.nothegoodscentscompany.comctdbase.org. This process often involves making targeted modifications to the asteriscunolide skeleton, such as altering substituents, introducing or removing double bonds, or modifying the lactone ring, with the aim of improving potency, selectivity, or other desirable properties fishersci.novolkamerlab.orgfishersci.no.

Computational tools are integral to rational design wikipedia.orgbeilstein-journals.orgwikidata.org. Molecular docking simulations can predict the binding mode and affinity of designed analogues to their putative targets, such as tubulin, before synthesis is undertaken wikipedia.org. This allows for in silico screening of potential candidates and prioritization of the most promising structures beilstein-journals.org. Quantitative structure-activity relationship (QSAR) modeling can build predictive models based on the correlation between structural descriptors and biological activity data from existing asteriscunolides and their analogues ctdbase.orgwikidata.org. These models can then be used to estimate the activity of novel, unsynthesized derivatives, guiding the design process towards compounds with a higher likelihood of success ctdbase.orgwikidata.org. By integrating experimental SAR data with computational predictions, researchers can rationally design asteriscunolide derivatives with optimized structural features for desired biological outcomes fishersci.nothegoodscentscompany.comfishersci.nobeilstein-journals.org.

Research Challenges and Future Perspectives for Asteriscunolide a

Current Limitations in Asteriscunolide A Research

Despite the observed bioactivities of this compound and extracts containing its isomers, current research faces several limitations. Much of the foundational work has been conducted using plant extracts containing a mixture of asteriscunolide isomers and other compounds nih.govuni.luciteab.comnih.gov. While these studies demonstrate the potential of the natural source, they make it challenging to definitively attribute specific effects solely to this compound. Further research focusing on the isolated compound is necessary to fully understand its intrinsic properties and mechanisms of action. Additionally, while in vitro studies have shown promising results, there is a need for more detailed in vivo investigations to evaluate the compound's efficacy, pharmacokinetics, and safety profile in complex biological systems citeab.com. General research limitations, such as sample size and study design in early-stage studies, can also influence the generalizability of findings guidetopharmacology.orghznu.edu.cndokumen.pub.

Potential as a Lead Compound for Preclinical Drug Discovery

This compound exhibits characteristics that position it as a potential lead compound for preclinical drug discovery. Its demonstrated cytotoxic effects against cancer cells and antileishmanial activity highlight its therapeutic promise nih.govuni.luciteab.comnih.govctdbase.org. A lead compound is a chemical entity with promising pharmacological activity that serves as a starting point for structural modification and optimization to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic parameters nih.govfishersci.camdpi.comuni.lunih.gov. The unique chemical structure of this compound provides a scaffold for medicinal chemists to explore structure-activity relationships and design novel analogs with enhanced therapeutic profiles. Preclinical development involves extensive testing to assess the efficacy and safety of these optimized lead compounds before human trials uni.lu.

Development of Chemo-Sensitizing Agents in Combination Therapies

A significant area of future research lies in the development of this compound as a chemo-sensitizing agent in combination therapies. Studies have shown that fractions from Asteriscus graveolens containing asteriscunolide isomers can enhance the effectiveness of conventional chemotherapy drugs such as cisplatin, etoposide, and doxorubicin (B1662922) in suppressing cancer cell growth nih.govuni.luciteab.com. This chemo-sensitizing effect may allow for the use of lower concentrations of these toxic chemotherapy agents, potentially reducing adverse reactions while maintaining or improving therapeutic outcomes nih.govuni.luciteab.com. The proposed mechanisms involve the induction of reactive oxygen species (ROS) production, activation of caspase-3, and inhibition of Topoisomerase I activity nih.govuni.lu. Further research is needed to fully elucidate the synergistic mechanisms and to identify optimal drug combinations and dosing regimens.

Integration of Synthetic Biology for Sustainable Production

The sustainable production of this compound is a critical consideration for its future therapeutic application. As a natural product, its availability can be limited by factors such as plant cultivation, geographical location, and environmental conditions. Integrating synthetic biology approaches offers a promising avenue for sustainable and scalable production. While the direct application of synthetic biology for this compound production is an area for future exploration, the successful application of these techniques for other complex natural products, such as paclitaxel, demonstrates the feasibility. Developing microbial cell factories or engineered plant systems capable of biosynthesizing this compound could provide a reliable and potentially more cost-effective supply compared to traditional extraction methods. This requires a detailed understanding of the biosynthetic pathway of this compound.

Advanced Methodologies for Molecular Target Identification

Identifying the precise molecular targets of this compound is crucial for understanding its mechanisms of action and for rational drug design. Advanced methodologies are being employed and will be increasingly important in future research. Transcriptome analysis (RNA-seq) has been used to identify genes and pathways affected by extracts containing asteriscunolide isomers, pointing towards involvement in cell cycle arrest, ROS generation, and the P53 pathway nih.gov. Furthermore, in silico approaches such as molecular docking and dynamics simulations can predict potential binding sites and interactions with biological macromolecules ctdbase.org. Preliminary findings also suggest a potential interaction with Cyclin-Dependent Kinases (CDK). Future research should leverage a combination of in silico, in vitro, and in vivo techniques, including proteomic studies and target-specific assays, to comprehensively map the molecular targets of this compound and its active metabolites.

Q & A

Basic Research Questions

Q. What are the distinguishing structural features of Asteriscunolide A compared to other asteriscunolides (e.g., B, C, D)?

- Methodological Answer : Structural differentiation hinges on macrocyclic geometry and stereochemical analysis. For this compound, X-ray crystallography and computational modeling reveal a near-planar (Z,Z)-macrocycle with minimal strain (dihedral angle deviation: 0.1°), contrasting sharply with isomers like D (-10.3°) and B (-14°) . Key techniques include NMR for stereochemical assignment and DFT calculations to assess π-system interactions and strain .

Q. Which synthetic strategies are effective for constructing the macrocyclic core of this compound?

- Methodological Answer : Linchpin-based strategies using transition metal catalysis (e.g., Ru-catalyzed alkene-alkyne coupling) enable efficient macrocyclization. Retrosynthetic analysis prioritizes butenolide subunits and stereoselective alkene installation . Critical steps involve protecting group compatibility and kinetic control to avoid undesired E-alkene formation .

Q. How is the purity and identity of synthesized this compound validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and chiral HPLC confirm molecular weight and enantiopurity. Comparative analysis of spectroscopic data (¹H/¹³C NMR, IR) with literature values is essential, particularly for distinguishing this compound from structurally similar analogs .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in macrocyclic strain or impurities. Standardized bioassays (e.g., cytotoxicity against specific cell lines) paired with molecular dynamics simulations can correlate bioactivity with conformational flexibility. Re-evaluate synthetic batches via LC-MS to rule out byproducts .

Q. How can enantioselective synthesis of this compound be optimized using transition metal catalysts?